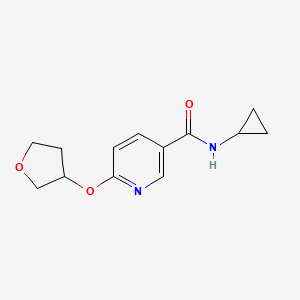

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core. The compound features two distinct structural motifs:

- 6-((Tetrahydrofuran-3-yl)oxy) substituent: A tetrahydrofuran (THF) ring linked via an ether bond at the pyridine’s 6-position. This group may enhance solubility or influence steric interactions in biological systems.

- N-cyclopropyl carboxamide: The cyclopropyl moiety attached to the amide nitrogen likely contributes to metabolic stability due to the ring’s strain-induced resistance to oxidative degradation.

Properties

IUPAC Name |

N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGYIHWVRHKEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropyl group and the tetrahydrofuran ring are then introduced through a series of chemical reactions. Common synthetic routes include the use of cyclopropyl bromide and tetrahydrofuran-3-ol as starting materials, which are reacted under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium azide and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide with structurally related compounds from the evidence, focusing on core structures, substituents, and inferred properties:

Key Structural and Functional Differences:

Core Structure :

- The target compound’s nicotinamide core contrasts with the nucleoside analog in and the furopyridine in . Nicotinamide derivatives often target NAD+-dependent enzymes, while furopyridines are common in kinase inhibitors .

Substituent Effects: The 6-(THF-3-yl-oxy) group in the target compound lacks the bulky protecting groups (e.g., TBS in ), suggesting greater stability in biological environments compared to nucleoside analogs . The N-cyclopropyl group may offer superior metabolic stability over the N-methyl and trifluoroethylamino groups in , which could be prone to oxidation or hydrolysis .

However, the absence of silyl protecting groups (as in ) simplifies its synthetic route .

Research Implications:

Biological Activity

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS No. 2034620-27-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and findings from various studies.

The synthesis of this compound involves several key steps, typically starting with the nicotinamide core. The compound is synthesized by introducing a cyclopropyl group and a tetrahydrofuran ring through specific chemical reactions. Common synthetic routes include the use of cyclopropyl bromide and tetrahydrofuran-3-ol, which are reacted under optimized conditions to enhance yield and purity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in critical cellular processes, including:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in tumor cells by affecting pathways related to DNA replication and repair.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the disruption of cellular signaling pathways that promote tumor growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |

| A549 (Lung Cancer) | 8 | Induction of apoptosis |

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A recent study assessed the effects of this compound on MCF-7 cells, revealing a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as a therapeutic agent for breast cancer.

- Antimicrobial Testing : Another investigation tested the compound against common pathogens, demonstrating that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its dual role as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.